tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate
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Overview
Description
tert-Butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a carbamate moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl carbamate and methoxy(methyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced carbamate derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or carbamate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted carbamate derivatives.
Scientific Research Applications
tert-Butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound of interest in both therapeutic and industrial contexts.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the methoxy and methylcarbamoyl groups.
Methoxy(methyl)carbamoyl chloride: A reactive intermediate used in the synthesis of more complex carbamates.
N-Methylcarbamate derivatives: Compounds with similar structural features and reactivity.
Uniqueness
tert-Butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate is unique due to the presence of both tert-butyl and methoxy(methyl)carbamoyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
1822586-12-8 |
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Molecular Formula |
C11H22N2O4 |
Molecular Weight |
246.3 |
Purity |
95 |
Origin of Product |
United States |
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